

Spectroscopic comparison of 3,3,5,5-Tetramethylcyclohexanone and its isomers

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Compound of Interest

Compound Name: 3,3,5,5-Tetramethylcyclohexanone

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A Spectroscopic Comparison of **3,3,5,5-Tetramethylcyclohexanone** and Its Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3,3,5,5**-

tetramethylcyclohexanone and its structural isomers, 2,2,6,6-tetramethylcyclohexanone and 2,2,4,4-tetramethylcyclohexanone. The objective is to offer a comprehensive resource for the identification and differentiation of these closely related compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for the three tetramethylcyclohexanone isomers, providing a quantitative basis for their differentiation.



Spectroscopic Technique	3,3,5,5- Tetramethylcyclohe xanone	2,2,6,6- Tetramethylcyclohe xanone	2,2,4,4- Tetramethylcyclohe xanone
¹H NMR (CDCl₃, ppm)	~1.0 (s, 12H, 4xCH ₃), ~2.2 (s, 4H, 2xCH ₂)	~1.2 (s, 12H, 4xCH ₃), ~1.7 (t, 4H, 2xCH ₂), ~2.4 (t, 2H, CH ₂)	~1.1 (s, 6H, 2xCH ₃), ~1.3 (s, 6H, 2xCH ₃), ~1.8 (s, 2H, CH ₂), ~2.4 (s, 2H, CH ₂)
¹³ C NMR (CDCl₃, ppm)	~31 (4xCH ₃), ~35 (C(CH ₃) ₂), ~55 (CH ₂), ~215 (C=O)[1]	~28 (4xCH ₃), ~40 (C(CH ₃) ₂), ~18 (CH ₂), ~38 (CH ₂), ~218 (C=O)	~29 (2xCH ₃), ~32 (2xCH ₃), ~36 (C(CH ₃) ₂), ~49 (CH ₂), ~54 (CH ₂), ~212 (C=O)
IR (cm ⁻¹)	~1710 (C=O stretch) [2]	~1715 (C=O stretch) [3]	Not readily available
Mass Spec. (m/z)	154 (M+), 83, 55, 41[2][4]	154 (M ⁺), 139, 97, 83, 69, 55[3][5]	154 (M+)[6]

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer.

Methodology:

- Sample Preparation: A 5-25 mg sample of the tetramethylcyclohexanone isomer is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[7][8] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution must be homogeneous and free of particulate matter.[1][7]
- ¹H NMR Acquisition:



- Spectrometer: 400 MHz or higher field strength.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.[9]
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in each isomer, particularly the carbonyl (C=O) group.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.[10] For solid samples, a small amount of the powder is placed on the crystal and firm contact is ensured using a pressure clamp.
- Data Acquisition:
 - Spectrometer: A standard FTIR spectrometer equipped with a diamond ATR accessory.
 - Scan Range: 4000-400 cm⁻¹.



∘ Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

 Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers (if in a mixture) and determine their molecular weight and fragmentation patterns.

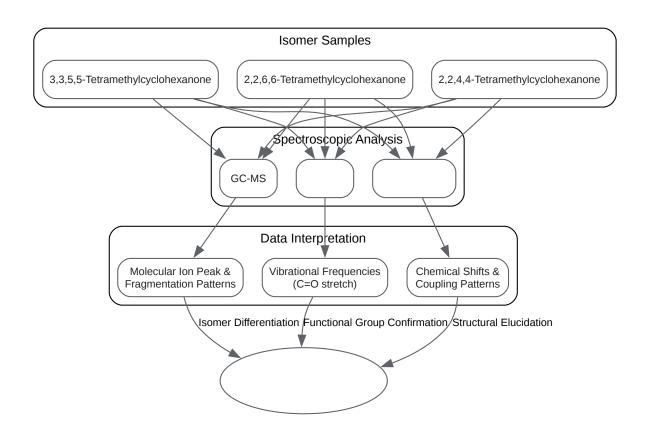
Methodology:

- Sample Preparation: A dilute solution (approximately 10 μg/mL) of the tetramethylcyclohexanone isomer is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Gas Chromatography:
 - Injection Volume: 1 μL.
 - Inlet Temperature: 250°C.
 - o Carrier Gas: Helium at a constant flow rate.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Initial temperature of 50°C, ramped to 250°C.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230°C.



Workflow and Logic Diagrams

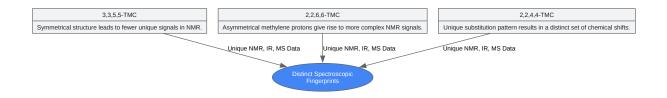
The following diagrams illustrate the logical workflow for a comparative spectroscopic analysis and the structural relationships leading to distinct spectroscopic features.



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Caption: Workflow for the comparative spectroscopic analysis of tetramethylcyclohexanone isomers.





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